![molecular formula C24H19NO5 B2677953 4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 903192-23-4](/img/structure/B2677953.png)
4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
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Overview
Description
Oxazepines are a family of unsaturated heterocycles containing seven atoms, with a nitrogen replacing a carbon at one position and an oxygen replacing a carbon at another .
Synthesis Analysis
There are several synthetic protocols to construct dibenzo[b,f][1,4]oxazepine (DBO) derivatives, which are of growing pharmaceutical interest . These methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes .Molecular Structure Analysis
The molecular structure of oxazepines can be viewed using computational chemistry tools . The exact structure of “4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione” would need to be determined using similar methods.Chemical Reactions Analysis
The chemical reactions involving oxazepines are diverse. For example, substituted 2-chlorobenzaldehydes can react with substituted 2-aminophenols under basic conditions in a microwave oven to form DBO derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of oxazepines would depend on their specific chemical structure. For example, the molar mass of a simple oxazepine is 97.117 g·mol −1 .Scientific Research Applications
Synthesis and Characterization :
- A study conducted by Osman et al. (2011) focused on synthesizing and characterizing a series of compounds related to 4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione. They used FT-IR spectroscopy and NMR spectroscopy for structure determination and conformational analysis (Osman, Mohammad, Yeap, & Adam, 2011).
Liquid Crystal Studies :
- Yeap et al. (2010) synthesized a series of compounds including derivatives of 1,3-oxazepine, such as the compound . They explored their thermal and mesomorphic behavior using differential scanning calorimetry and polarizing optical microscopy. This research contributes to the understanding of the material properties of these compounds (Yeap, Mohammad, & Osman, 2010).
Novel Compound Synthesis :
- Murata et al. (2021) reported the synthesis of novel dibenzo[d,f][1,3]oxazepine derivatives, which include compounds structurally similar to the one . They employed iodine-mediated cyclodesulfurization in their synthetic process, which might provide insights into novel synthetic routes for similar compounds (Murata et al., 2021).
Chromatographic Measurements :
- Shimada & Mizuguchi (1992) developed a sensitive and stable Cookson-type reagent for high-performance liquid chromatography measurements of conjugated dienes. This research is relevant for analytical techniques that could be applied to study compounds like 4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione (Shimada & Mizuguchi, 1992).
Antibacterial Properties :
- Abbas et al. (2020) synthesized 1,3-oxazepine and 1,3-oxazepane derivatives and studied their antibacterial properties. These findings could indicate potential antibacterial applications of similar compounds (Abbas et al., 2020).
Oxidation Studies :
- Zolfigol et al. (2006) utilized 4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione as an oxidizing agent. This study provides insights into the chemical behavior and potential reactions involving compounds like 4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione (Zolfigol et al., 2006).
Future Directions
properties
IUPAC Name |
4-[2-(3-methoxyphenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-29-18-11-7-10-17(14-18)20(26)15-25-23(27)19-12-5-6-13-21(19)30-22(24(25)28)16-8-3-2-4-9-16/h2-14,22H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORSKEJQGKBYBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CN2C(=O)C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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